molecular formula C27H31N3 B6307499 2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine CAS No. 1035570-68-3

2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine

Cat. No. B6307499
CAS RN: 1035570-68-3
M. Wt: 397.6 g/mol
InChI Key: AJZQZZVUVYYHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine (2,6-BP) is an organic compound that is used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic compound, and is composed of two propyl groups and one imino group attached to a central pyridine ring. 2,6-BP has been used in a variety of research applications, including as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a chromophore in spectroscopic studies.

Mechanism of Action

2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine acts as a catalyst in organic synthesis by activating the reactants and facilitating the formation of desired products. It is also used as a ligand in coordination chemistry, where it binds to metal ions and facilitates the formation of coordination complexes. As a chromophore, 2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine is used to study the structure and properties of molecules by measuring the absorption and emission of light.
Biochemical and Physiological Effects
2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine has no known biochemical or physiological effects. It is not known to have any toxicity, and it is not known to be absorbed by the body.

Advantages and Limitations for Lab Experiments

2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. It is also soluble in a variety of organic solvents, making it easy to work with in a variety of laboratory settings. The main limitation of 2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for the use of 2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine. It could be used as a catalyst in the synthesis of other organic compounds, or as a ligand in the synthesis of coordination complexes. It could also be used as a chromophore in spectroscopic studies, or as a reagent for the synthesis of other organic compounds. Additionally, it could be used to study the structure and properties of molecules, or as a reagent in organic synthesis.

Synthesis Methods

2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine can be synthesized by two methods: the first method involves the reaction of 2-n-propylphenylimine with pyridine hydrochloride, and the second method involves the reaction of 2-n-propylphenyl isocyanate with pyridine. The first method is more commonly used due to its higher yields and shorter reaction times.

Scientific Research Applications

2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a chromophore in spectroscopic studies. It has also been used as a reagent for the synthesis of other organic compounds, such as 2-n-propylpyridine and 4-n-propylpyridine.

properties

IUPAC Name

1-[6-[C-methyl-N-(2-propylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-propylphenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3/c1-5-12-22-14-7-9-16-26(22)28-20(3)24-18-11-19-25(30-24)21(4)29-27-17-10-8-15-23(27)13-6-2/h7-11,14-19H,5-6,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZQZZVUVYYHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3CCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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